

A Comparative Analysis of N-Methylcyclohexylamine Performance Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylcyclohexylamine**

Cat. No.: **B046574**

[Get Quote](#)

This guide provides an in-depth comparison of **N-Methylcyclohexylamine**'s performance in various solvent systems, offering valuable insights for researchers, scientists, and professionals in drug development. By examining its solubility, stability, and reactivity, this document aims to facilitate informed decisions in experimental design and formulation.

Physicochemical Properties of N-Methylcyclohexylamine

N-Methylcyclohexylamine is a secondary aliphatic amine characterized by a cyclohexyl and a methyl group attached to the nitrogen atom.^{[1][2][3]} It is a colorless to pale yellow liquid with a distinct amine-like odor.^{[3][4][5]}

Property	Value
CAS Number	100-60-7
Molecular Formula	C7H15N
Molecular Weight	113.20 g/mol [2]
Boiling Point	~149 °C [1] [6]
Density	~0.868 g/mL at 25 °C [1] [6]
Melting Point	-9 to -7 °C [6]
Flash Point	35 °C [7]
Vapor Pressure	5 hPa at 20 °C [7]

Solubility Profile

The solubility of **N-Methylcyclohexylamine** is a critical factor in its application, influenced by the polarity of the solvent and temperature.[\[8\]](#) Generally, its solubility increases with temperature.[\[8\]](#)

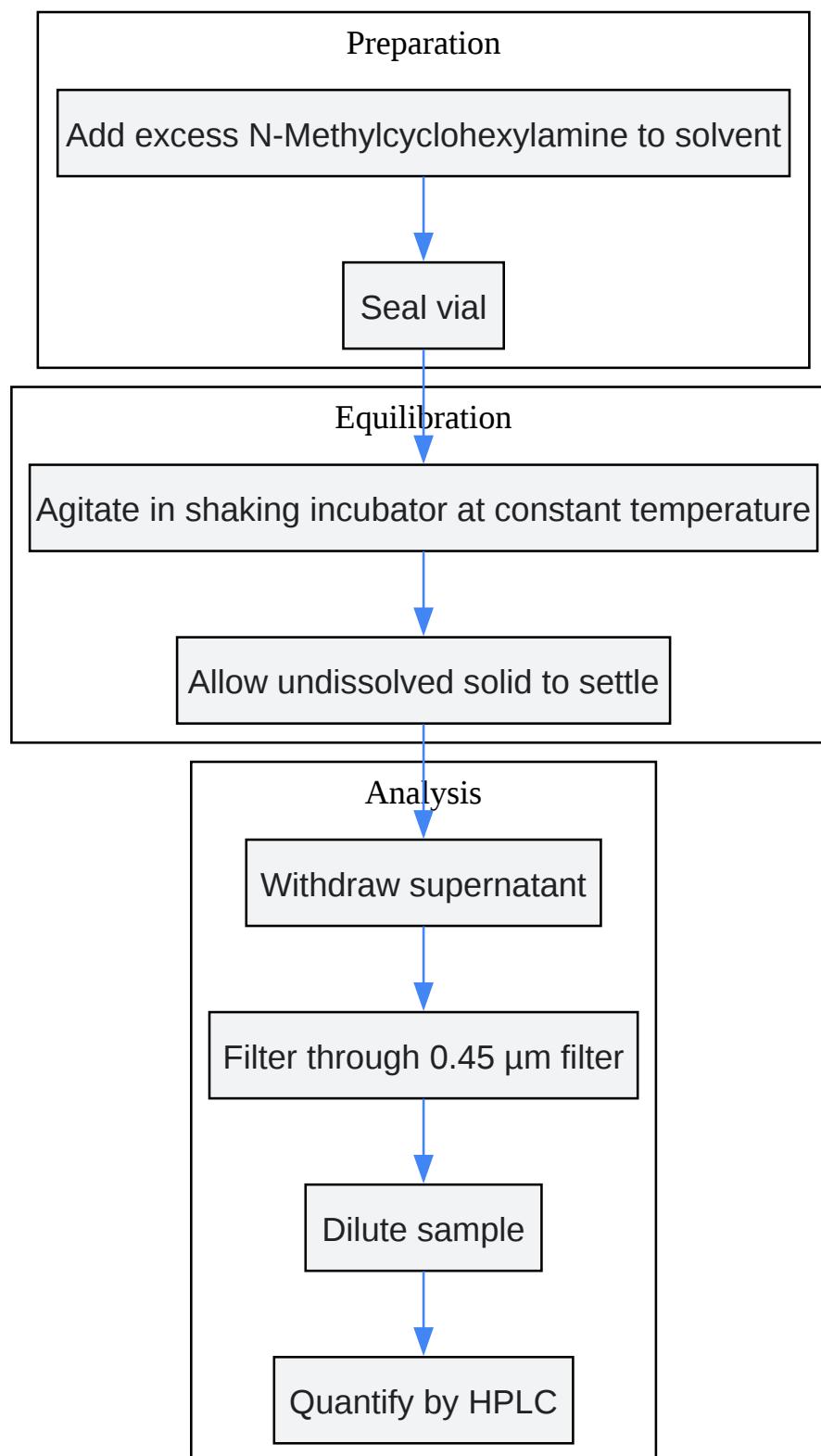
Solvent System	Solubility	Rationale
Water	Slightly soluble (54 g/L at 20 °C) [2] [6] [7]	The polar amino group allows for some interaction with water, but the nonpolar cyclohexyl ring limits its solubility. [8]
Polar Protic Solvents (e.g., Ethanol, Methanol)	Soluble [8]	These solvents can engage in hydrogen bonding with the amine, facilitating dissolution.
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO)	Miscible [5]	The polarity of these solvents allows for effective interaction with the polar amine group.
Nonpolar Organic Solvents (e.g., Benzene, Ether)	Soluble [4]	The nonpolar cyclohexyl group contributes to its solubility in nonpolar environments.

Reactivity and Stability in Solution

N-Methylcyclohexylamine's reactivity is characteristic of a secondary amine, primarily exhibiting basic properties due to the lone pair of electrons on the nitrogen atom.[3][9]

- Basicity: As a weak base, it reacts with acids to form salts, which are often more soluble in water than the original amine.[9] The basicity of **N-Methylcyclohexylamine** (pKa of conjugate acid ≈ 11.2) is comparable to other non-conjugated cyclic amines like cyclohexylamine and significantly stronger than aromatic amines such as aniline (pKa of conjugate acid ≈ 4.6).[10] This is because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, reducing its availability to accept a proton.[10]
- Nucleophilicity: It can act as a nucleophile in various organic reactions, including alkylations and acylations.[11] However, its nucleophilicity can be influenced by steric hindrance from the cyclohexyl group.[12]
- Stability: **N-Methylcyclohexylamine** is stable under normal temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][4] Reactions with these substances can be exothermic.[2] It is also a flammable liquid and its vapors can form explosive mixtures with air.[5][7]

Experimental Protocols


Determination of Equilibrium Solubility (Shake-Flask Method)

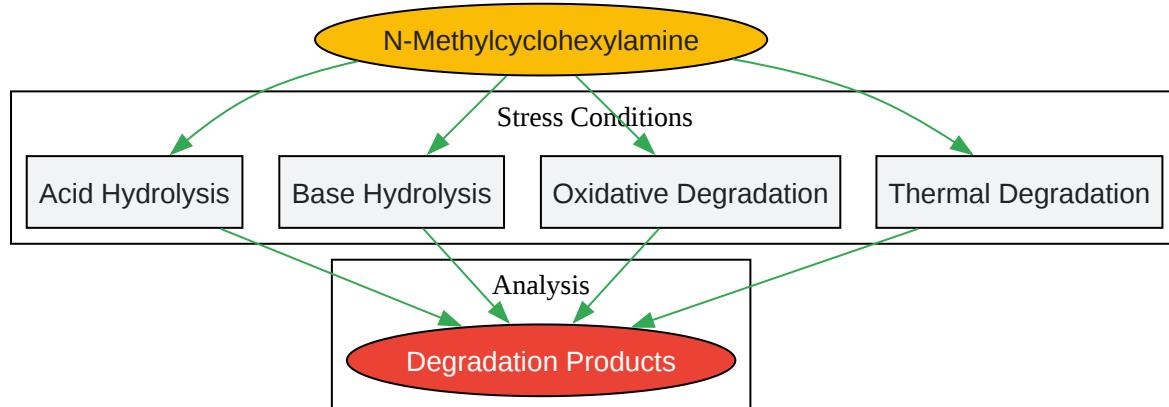
This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.

Methodology:

- Preparation: Add an excess amount of **N-Methylcyclohexylamine** (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent.[13] Ensure that undissolved solid is visible.

- Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator at a constant temperature (e.g., 25 °C).[13] Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[13]
- Sample Collection: After equilibration, allow any undissolved solid to settle.[13] Carefully withdraw an aliquot of the supernatant.
- Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[13]
- Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved **N-Methylcyclohexylamine** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

[Click to download full resolution via product page](#)


Caption: Workflow for determining equilibrium solubility.

Forced Degradation Study for Stability Assessment

This protocol is used to identify potential degradation pathways and products under various stress conditions.

Methodology:

- Acid Hydrolysis: Dissolve **N-Methylcyclohexylamine** in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points. Neutralize the samples before analysis.[13]
- Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat the solution and collect samples over time. Neutralize the samples prior to analysis.[13]
- Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature and monitor the reaction over time.[13] Amines are susceptible to oxidation, which can lead to N-oxides.[13]
- Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in an oven, analyzing samples at different time intervals.[13]
- Photostability: Expose the solid compound and a solution to light in a photostability chamber compliant with ICH Q1B guidelines.

[Click to download full resolution via product page](#)

Caption: Forced degradation study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbino.com [nbino.com]
- 2. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 4. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. N-Methylcyclohexylamine | 100-60-7 [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemhaven.org [chemhaven.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbino.com [nbino.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of N-Methylcyclohexylamine Performance Across Diverse Solvent Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046574#performance-of-n-methylcyclohexylamine-in-different-solvent-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com